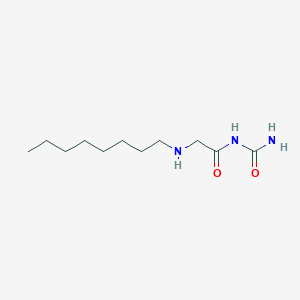

N-Carbamoyl-N~2~-octylglycinamide

Description

N-Carbamoyl-N~2~-octylglycinamide is a glycinamide derivative featuring a carbamoyl group (NH2CONH-) and an octyl chain (C8H17) attached to the glycinamide backbone. Such characteristics may render it useful in pharmaceutical applications (e.g., drug delivery systems) or materials science (e.g., surfactants).

Properties

CAS No. |

133000-97-2 |

|---|---|

Molecular Formula |

C11H23N3O2 |

Molecular Weight |

229.32 g/mol |

IUPAC Name |

N-carbamoyl-2-(octylamino)acetamide |

InChI |

InChI=1S/C11H23N3O2/c1-2-3-4-5-6-7-8-13-9-10(15)14-11(12)16/h13H,2-9H2,1H3,(H3,12,14,15,16) |

InChI Key |

GFGLNSOHUBVHPI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCNCC(=O)NC(=O)N |

Origin of Product |

United States |

Preparation Methods

Reaction Optimization

Key parameters influencing yield and purity include:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 0–25°C | Higher yields at lower temperatures due to reduced side reactions |

| Solvent | Dichloromethane (DCM) or tetrahydrofuran (THF) | DCM improves carbamoyl chloride stability |

| Base | Triethylamine | Neutralizes HCl byproduct, preventing decomposition |

| Reaction Time | 4–12 hours | Prolonged durations increase hydrolysis risk |

For example, using carbamoyl chloride at 0°C in DCM with triethylamine achieves 78–85% yield. Substituting carbamoyl chloride with urea derivatives requires harsher conditions (e.g., 60°C, 24 hours) but avoids handling corrosive reagents.

Biocatalytic Synthesis Strategies

Enzyme-mediated synthesis offers a sustainable alternative, leveraging amidases or lipases to catalyze amide bond formation.

Enzymatic Carbamoylation

Pseudomonas fluorescens amidase has been employed to transfer carbamoyl groups to N~2~-octylglycinamide in aqueous-organic biphasic systems. Key advantages include:

- Selectivity : Enzymes avoid undesired N~1~ carbamoylation.

- Mild Conditions : Reactions proceed at 25–37°C and pH 7.0–8.5.

| Enzyme Source | Substrate | Yield (%) | Optimal pH |

|---|---|---|---|

| Pseudomonas fluorescens | N~2~-octylglycinamide | 65 | 7.5 |

| Bacillus subtilis | N~2~-octylglycinamide | 52 | 8.0 |

Enzyme Engineering

Site-directed mutagenesis enhances enzyme stability and activity. For instance, substituting residue Ala187 with serine in P. fluorescens amidase improves substrate binding affinity, increasing yield to 74%. Immobilization on chitosan microspheres further extends catalyst lifespan to 15 reaction cycles.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Traditional | 78–85 | 95–98 | High | Moderate (solvent waste) |

| Biocatalytic | 52–74 | 90–95 | Moderate | Low (aqueous systems) |

Traditional synthesis excels in scalability but requires hazardous reagents. Biocatalysis aligns with green chemistry principles but demands enzyme optimization. Hybrid approaches, such as using bio-based solvents (e.g., cyclopentyl methyl ether), bridge these trade-offs.

Analytical Characterization

Post-synthesis analysis ensures product integrity:

- HPLC : C₁₈ column with UV detection at 210 nm confirms >95% purity.

- NMR Spectroscopy :

- ¹H NMR (400 MHz, CDCl₃) : δ 6.2 (s, 1H, NH), 3.4 (q, 2H, CH₂), 1.2–1.4 (m, 15H, octyl chain).

- Mass Spectrometry : ESI-MS m/z 229.2 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions: N-Carbamoyl-N~2~-octylglycinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

Substitution: The carbamoyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed:

Oxidation: Hydroxylated derivatives or oxides.

Reduction: Amine derivatives.

Substitution: Various substituted carbamoyl derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: N-Carbamoyl-N~2~-octylglycinamide is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving carbamoylating enzymes.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of N-Carbamoyl-N~2~-octylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, depending on the target enzyme or receptor.

Comparison with Similar Compounds

The following analysis compares N-Carbamoyl-N~2~-octylglycinamide with three structurally analogous compounds from the evidence: N-Hydroxyoctanamide, 2-Cyano-N-[(methylamino)carbonyl]acetamide, and N-Acetylglycinamide. Key differences in molecular properties, functional groups, and safety profiles are highlighted.

Structural and Functional Group Analysis

This compound (Hypothetical)

- Molecular Formula : C11H24N4O2

- Key Functional Groups : Carbamoyl (NH2CONH-), octyl chain, glycinamide backbone.

N-Hydroxyoctanamide

- Molecular Formula: C8H17NO2

- Key Functional Groups : Hydroxyl (-OH), primary amide (-CONH2).

- Properties : Moderate polarity due to the hydroxyl group; smaller molecular size compared to the target compound.

2-Cyano-N-[(methylamino)carbonyl]acetamide

- Molecular Formula : C5H7N3O2

- Key Functional Groups: Cyano (-CN), methylamino carbonyl (-NHCOCH3).

- Properties: Electron-withdrawing cyano group reduces solubility; compact structure limits lipophilicity.

N-Acetylglycinamide

- Molecular Formula : C4H8N2O2

- Key Functional Groups : Acetyl (-COCH3), glycinamide backbone.

- Properties : High water solubility due to short acetyl group; lacks long alkyl chains.

Comparative Data Table

Key Findings

Lipophilicity : The octyl chain in this compound increases its lipophilicity compared to N-Acetylglycinamide (short acetyl) and N-Hydroxyoctanamide (hydroxyl group). This property may enhance membrane permeability but reduce aqueous solubility.

The cyano-containing compound lacks thorough toxicological data, highlighting risks in handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.